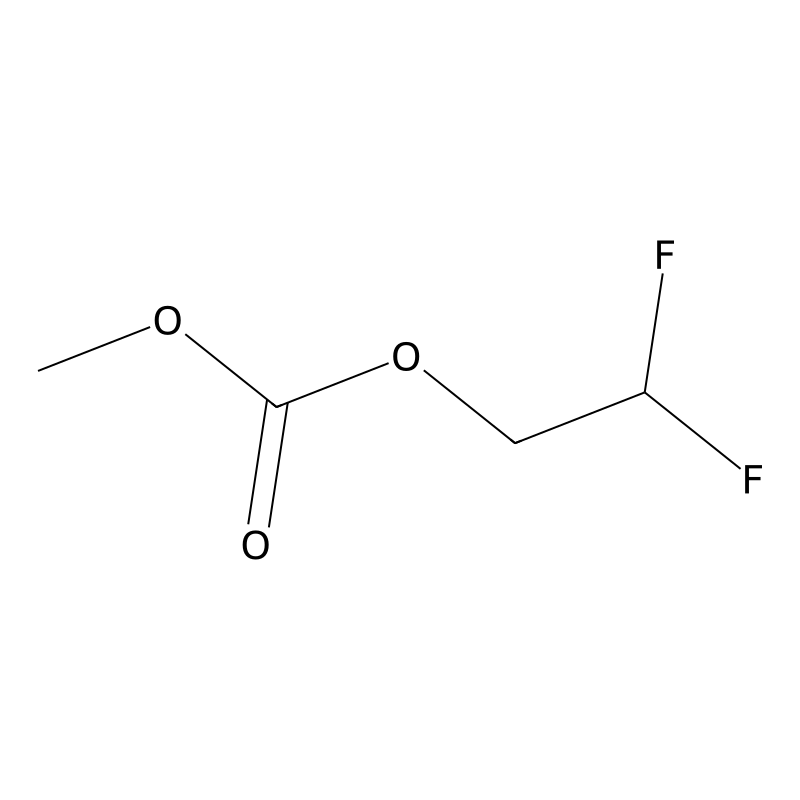2,2-Difluoroethyl Methyl Carbonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2-Difluoroethyl Methyl Carbonate has the molecular formula C4H6F2O3. This compound consists of four carbon atoms, six hydrogen atoms, two fluorine atoms, and three oxygen atoms. The molecular structure indicates that it is an ester derived from carbonic acid and 2,2-difluoroethanol. The InChI representation for this compound is InChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 .
Organic Synthesis
,2-Difluoroethyl Methyl Carbonate possesses a carbonate functional group, which can be a useful intermediate in organic synthesis. The presence of the difluoroethyl group might offer unique reactivity compared to other methyl carbonate esters. Researchers might be exploring its application in reactions like alkylation, acylation, or carboxylation.
Bioorganic Chemistry
The difluoroethyl moiety can be used to introduce fluorine atoms into biomolecules. This can be helpful in studying the role of fluorine in biological processes or designing novel pharmaceuticals with improved properties [].
Material Science
Fluorinated carbonates have been investigated for their potential applications in various materials, such as electrolytes in lithium-ion batteries or as components of ionic liquids []. 2,2-Difluoroethyl Methyl Carbonate might be of interest for researchers exploring new materials with specific properties due to the combination of the carbonate group and the difluoroethyl chain.
The chemical behavior of 2,2-Difluoroethyl Methyl Carbonate includes its reactivity as an electrophile in nucleophilic substitution reactions. It can undergo hydrolysis in the presence of water to yield 2,2-difluoroethanol and carbonic acid. Additionally, it can participate in transesterification reactions with alcohols to form different esters.
In terms of biological activity, 2,2-Difluoroethyl Methyl Carbonate exhibits specific target organ toxicity. It has been classified under Category 3 for respiratory tract irritation. The compound may cause skin irritation and serious eye irritation upon exposure. Its flammability and potential for explosive mixtures with air necessitate careful handling .
The synthesis of 2,2-Difluoroethyl Methyl Carbonate typically involves the reaction between 2,2-difluoroethanol and phosgene or a carbonate reagent in the presence of a base. This method allows for controlled formation of the carbonate ester while minimizing side reactions. Alternative methods may include direct esterification processes under specific conditions.
Interaction studies involving 2,2-Difluoroethyl Methyl Carbonate focus on its behavior as a solvent in electrochemical systems. Research has shown that it exhibits strong interactions with lithium ions in battery applications, enhancing charge-discharge characteristics compared to non-fluorinated solvents.
Several compounds share structural similarities with 2,2-Difluoroethyl Methyl Carbonate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl Carbonate | C3H6O3 | Used as a solvent and intermediate |
| Ethyl Methyl Carbonate | C5H10O3 | Similar ester structure; used in organic synthesis |
| Fluoromethyl Methyl Carbonate | C4H7FO3 | Exhibits improved electrolytic properties |
Uniqueness of 2,2-Difluoroethyl Methyl Carbonate
What sets 2,2-Difluoroethyl Methyl Carbonate apart from these compounds is its unique fluorinated structure which enhances its stability and reactivity in electrochemical applications. Its specific interactions with lithium ions make it particularly valuable in energy storage technologies.








